molecular formula C7H5BrFNO2 B1294203 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene CAS No. 948294-26-6

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Cat. No. B1294203
M. Wt: 234.02 g/mol
InChI Key: ZIULASDABKIDOV-UHFFFAOYSA-N
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Description

The compound 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene is a multi-substituted benzene derivative, which is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds that can help infer the properties and reactivity of the compound . These compounds include various bromo-nitrobenzene derivatives and bromo-fluorobenzene derivatives, which are used as intermediates in the synthesis of pharmaceuticals, dyes, and other organic materials .

Synthesis Analysis

The synthesis of related compounds such as 1-bromo-2,4-dinitrobenzene and 1,4-bis(bromomethyl)-2-fluorobenzene involves multi-step reactions starting from simpler benzene derivatives like bromobenzene and p-xylene, respectively . These processes include nitration, reduction, diazotization, and bromination steps, which are common in the synthesis of substituted benzene compounds. The yields and purities achieved in these syntheses are generally high, indicating efficient synthetic routes .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques such as FT-IR, FT-Raman, and NMR . For instance, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded and analyzed using density functional theory (DFT) calculations to determine the vibrational frequencies and molecular geometry . These studies provide a foundation for understanding the influence of substituents like bromine, fluorine, and nitro groups on the benzene ring's geometry and vibrational modes.

Chemical Reactions Analysis

The reactivity of the radical anions of 1-bromo-4-nitrobenzene has been studied in room temperature ionic liquids, showing a DISP type mechanism and the formation of bromide ions and nitrobenzene radical anions . Additionally, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been shown to yield arylzinc products, which can further react with carbon dioxide . These studies highlight the unique reactivity of bromo-nitrobenzene derivatives in non-conventional solvents and under electrochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through experimental and computational methods. For example, the electronic properties of 1-bromo-3-fluorobenzene, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, were studied using time-dependent DFT (TD-DFT) . The thermodynamic properties, including heat capacities, entropies, enthalpy changes, and their temperature correlations, were also calculated . These analyses are crucial for understanding the stability and reactivity of substituted benzene compounds.

Safety And Hazards

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene is associated with several hazard statements including H319, H302, H315, H312, H335, and H332 . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and ensuring adequate ventilation .

properties

IUPAC Name

1-bromo-2-fluoro-5-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIULASDABKIDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

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